N-methyl-L-alanine benzhydryl ester
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Overview
Description
N-methyl-L-alanine benzhydryl ester is a synthetic organic compound that belongs to the class of N-alkylated amino acid esters. This compound is characterized by the presence of a benzhydryl ester group attached to the N-methylated L-alanine. It is primarily used in organic synthesis and research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-alanine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-alanine using a benzhydryl group. One common method involves the reaction of N-methyl-L-alanine with benzhydryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-methyl-L-alanine benzhydryl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-methyl-L-alanine carboxylic acid.
Reduction: Formation of N-methyl-L-alanine alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-L-alanine benzhydryl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in modifying peptide structures and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-L-alanine benzhydryl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release N-methyl-L-alanine, which can then participate in biochemical reactions. The N-methylation of the amino acid can influence its interaction with enzymes and receptors, potentially altering its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-L-alanine methyl ester
- N-methyl-L-alanine ethyl ester
- N-methyl-L-alanine isopropyl ester
Uniqueness
N-methyl-L-alanine benzhydryl ester is unique due to the presence of the benzhydryl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
benzhydryl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C17H19NO2/c1-13(18-2)17(19)20-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,18H,1-2H3/t13-/m0/s1 |
InChI Key |
BSCREALMIYXAKW-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Canonical SMILES |
CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origin of Product |
United States |
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